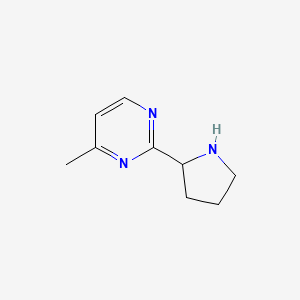

4-Methyl-2-(pyrrolidin-2-yl)pyrimidine

Description

Contextualization of Pyrimidine (B1678525) and Pyrrolidine (B122466) Scaffolds in Modern Chemical Biology and Medicinal Chemistry

The pyrimidine nucleus is a fundamental building block in nature, forming the core of nucleobases such as cytosine, thymine, and uracil, which are essential components of DNA and RNA. nih.govingentaconnect.com This inherent biological relevance has made pyrimidine and its derivatives a "privileged scaffold" in medicinal chemistry. nih.govingentaconnect.com Pyrimidine-containing compounds exhibit a wide array of pharmacological properties, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihypertensive activities. mdpi.comwjarr.comjuniperpublishers.com Numerous approved drugs, such as the anticancer agent 5-fluorouracil (B62378) and the antibacterial drug trimethoprim, feature a pyrimidine core, highlighting its therapeutic importance. nih.govwjarr.com

Similarly, the pyrrolidine ring, a five-membered saturated heterocycle, is a prevalent scaffold in a vast number of natural products, particularly alkaloids, and synthetic bioactive molecules. frontiersin.orgnih.gov The non-planar, three-dimensional structure of the pyrrolidine ring allows for the exploration of chemical space in ways that flat aromatic rings cannot. nih.govresearchgate.netresearchgate.net This stereochemical complexity is crucial for specific interactions with biological targets. nih.govnih.gov Pyrrolidine derivatives have demonstrated a broad spectrum of biological activities, including anticancer, antibacterial, antidiabetic, and acting on the central nervous system. nih.govresearchgate.net

Rationale for Investigating 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine as a Subject of Academic Research

The rationale for investigating this compound stems from the synergistic potential of combining the well-established pharmacophoric features of both pyrimidine and pyrrolidine rings. The pyrimidine moiety can engage in hydrogen bonding and π-stacking interactions, which are critical for binding to many biological targets. The pyrrolidine ring introduces a chiral center and a three-dimensional element that can enhance binding affinity and selectivity.

The methyl group at the 4-position of the pyrimidine ring can also influence the molecule's electronic properties and steric interactions, potentially fine-tuning its biological activity. The linkage of the pyrrolidine at the 2-position of the pyrimidine ring creates a specific spatial arrangement that could be ideal for fitting into the active sites of various enzymes or receptors.

Overview of Current Research Landscape Pertaining to Pyrrolidinyl-Substituted Pyrimidines and Analogous Structures

While specific research on this compound is not extensively documented in publicly available literature, the broader class of pyrrolidinyl-substituted pyrimidines is an active area of investigation. For instance, research on related compounds like 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine has been conducted to study its crystal structure. nih.govnih.gov

Scientists have synthesized and evaluated various substituted pyrimidines for a range of therapeutic applications. gsu.edunih.gov For example, novel pyrimidine derivatives are being explored as potential anti-Alzheimer's agents. nih.gov Furthermore, the synthesis of pyrimidine conjugates is being pursued for the development of antiviral agents. mdpi.com The study of pyrrolo[2,3-d]pyrimidines, a fused heterocyclic system, has also revealed promising anti-inflammatory, antibacterial, and antitumor activities. nih.gov This body of research on analogous structures underscores the potential of this compound as a valuable scaffold for the discovery of new therapeutic agents.

Structure

3D Structure

Properties

Molecular Formula |

C9H13N3 |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

4-methyl-2-pyrrolidin-2-ylpyrimidine |

InChI |

InChI=1S/C9H13N3/c1-7-4-6-11-9(12-7)8-3-2-5-10-8/h4,6,8,10H,2-3,5H2,1H3 |

InChI Key |

OPWLBSAEKMFVTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=NC=C1)C2CCCN2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Pathways for Pyrrolidinyl-Substituted Pyrimidine (B1678525) Scaffolds

The construction of pyrrolidinyl-substituted pyrimidine scaffolds leverages a combination of well-established reactions that functionalize the pyrimidine ring and build the pyrrolidine (B122466) substituent.

Nucleophilic Aromatic Substitution Strategies for Pyrimidine Functionalization

Nucleophilic aromatic substitution (SNAr) is a cornerstone for the functionalization of pyrimidine rings. nih.gov The electron-deficient nature of the pyrimidine ring, caused by the presence of two nitrogen atoms, makes it susceptible to attack by nucleophiles, particularly at the C2, C4, and C6 positions. stackexchange.com Halogenated pyrimidines, such as 2-chloropyrimidines, are common precursors in these reactions. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the leaving group to yield the substituted product. stackexchange.com The regioselectivity of the substitution is influenced by the electronic properties of the ring and the position of the leaving group, with the C4 position often being more reactive than the C2 position. stackexchange.com

For the synthesis of 2-substituted pyrimidines, a common strategy involves the reaction of a 2-halopyrimidine with a suitable nucleophile. In the context of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine, this would involve the pyrrolidine moiety acting as the nucleophile. The reaction conditions for SNAr on pyrimidines can be modulated, with milder conditions often being sufficient for fluoropyrimidines compared to their chloro- or bromo- counterparts. nih.gov

A study on the functionalization of pyrimidine nucleosides demonstrated C-nucleophilic substitution at the C4-position using various carbon nucleophiles in the presence of a base like DBU. nih.gov While this example focuses on nucleosides and the C4 position, the underlying principle of activating the pyrimidine ring for nucleophilic attack is broadly applicable.

Cyclization Reactions for Pyrrolidine Ring Construction and Integration

The pyrrolidine ring, a prevalent motif in bioactive molecules, can be constructed through various cyclization strategies. osaka-u.ac.jp These methods often involve the formation of carbon-nitrogen bonds to close the five-membered ring.

Common approaches include:

[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with alkenes is a powerful and widely used method for the stereoselective synthesis of pyrrolidines. osaka-u.ac.jpresearchgate.net

Intramolecular Cyclization: This strategy can involve the amination of unsaturated carbon-carbon bonds or the insertion of a nitrene species into a C-H bond. osaka-u.ac.jp Reductive amination of 1,4-dicarbonyl compounds with ammonia (B1221849) or a primary amine is another classic method. mdpi.com

Ring Contraction: A novel photo-promoted ring contraction of pyridines with silylborane has been reported to afford pyrrolidine derivatives. osaka-u.ac.jp

One notable method involves a cascade reaction of primary amines with a keto-aldehyde to produce 2-substituted pyrrolidines with high diastereoselectivity. acs.org Another approach utilizes a nucleophilic phosphine-catalyzed intramolecular Michael reaction of N-allylic substituted α-amino nitriles, which proceeds via a geometrically disfavored 5-endo-trig cyclization to construct the pyrrolidine ring. acs.org

The integration of the pyrrolidine ring onto the pyrimidine scaffold can be achieved by either pre-forming the pyrrolidine and then attaching it via nucleophilic substitution, or by constructing the pyrrolidine ring on a pyrimidine-containing substrate.

Microwave-Assisted Synthesis Techniques for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis has emerged as a valuable tool for accelerating reaction rates, improving yields, and often enabling reactions that are sluggish under conventional heating. mdpi.comnanobioletters.com This technique has been successfully applied to the synthesis of a variety of heterocyclic compounds, including pyrimidine and pyrrolidine derivatives. mdpi.comresearchgate.netfoliamedica.bg

The synthesis of 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, a compound structurally related to the target molecule, has been achieved using microwave irradiation. nih.govnih.gov In this procedure, 2,4-dichloro-6-methylpyrimidine (B20014) was reacted with pyrrolidine and triethylamine (B128534) in acetonitrile (B52724) under microwave irradiation for 90 minutes. nih.gov This demonstrates the feasibility of using microwave assistance for the nucleophilic substitution of halogens on the pyrimidine ring with pyrrolidine.

Microwave heating can significantly reduce reaction times from hours to minutes and can lead to cleaner reactions with easier workup. mdpi.com This efficiency is particularly advantageous in the construction of compound libraries for drug discovery. researchgate.net

| Technique | Key Features | Advantages |

| Nucleophilic Aromatic Substitution (SNAr) | Functionalization of electron-deficient pyrimidine ring with nucleophiles. | Versatile, well-established, applicable to various pyrimidine precursors. |

| Cyclization Reactions | Construction of the pyrrolidine ring via various bond-forming strategies. | High stereocontrol possible, diverse substitution patterns achievable. |

| Microwave-Assisted Synthesis | Use of microwave irradiation to accelerate chemical reactions. | Reduced reaction times, improved yields, enhanced efficiency. mdpi.comresearchgate.net |

Novel Synthetic Approaches for this compound

Recent advancements in synthetic chemistry have focused on the development of more sophisticated and sustainable methods for the synthesis of complex molecules like this compound.

Enantioselective and Diastereoselective Synthesis of the Pyrrolidine Moiety

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of enantioselective and diastereoselective methods for the synthesis of the 2-substituted pyrrolidine moiety is of paramount importance.

Several biocatalytic approaches have emerged for the asymmetric synthesis of 2-substituted pyrrolidines, offering a green alternative to traditional methods that often rely on heavy metals. nih.govacs.orgnih.govresearchgate.net For instance, transaminases have been used for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, achieving high enantiomeric excesses (>99.5% ee) and good analytical yields (up to 90%). nih.govacs.orgnih.govresearchgate.net This method allows for the synthesis of both enantiomers by selecting the appropriate transaminase. nih.govacs.org

Asymmetric intramolecular reductive amination is another powerful strategy. Iridium complexes with chiral ferrocene (B1249389) ligands have been successfully used to catalyze the reductive cyclization of tert-butyl (4-oxo-4-arylbutyl)carbamate substrates to form chiral 2-substituted arylpyrrolidines in high yields (up to 98%) and good enantioselectivities (up to 92% ee). thieme-connect.com

Diastereoselective synthesis of substituted pyrrolidines has also been achieved through various methods. A copper-promoted intramolecular aminooxygenation of alkenes has been shown to produce 2,5-cis- and 2,5-trans-pyrrolidines with excellent diastereoselectivity. nih.gov Additionally, asymmetric multicomponent reactions have been developed for the diastereoselective synthesis of highly substituted pyrrolidines, constructing up to three stereogenic centers in a single operation. nih.gov A direct and versatile route for the regio- and diastereoselective synthesis of 2,5-disubstituted pyrrolidines has been reported through the reduction of enamines derived from pyroglutamic acid. rsc.orgresearchgate.net

| Method | Key Features | Stereochemical Outcome |

| Biocatalysis (Transaminases) | Asymmetric synthesis from ω-chloroketones. | High enantiomeric excess (>99.5% ee), both enantiomers accessible. nih.govacs.orgnih.govresearchgate.net |

| Asymmetric Intramolecular Reductive Amination | Iridium-catalyzed cyclization of oxo-carbamates. | High yields (up to 98%) and good enantioselectivities (up to 92% ee). thieme-connect.com |

| Copper-Promoted Aminooxygenation | Intramolecular cyclization of alkene substrates. | Excellent diastereoselectivity for 2,5-cis and 2,5-trans pyrrolidines. nih.gov |

| Asymmetric Multicomponent Reactions | One-pot synthesis from multiple starting materials. | High diastereoselectivity, construction of multiple stereocenters. nih.gov |

Development of Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to minimize environmental impact. kuey.netrasayanjournal.co.in This involves the use of environmentally benign solvents, renewable starting materials, energy-efficient techniques, and catalysts that can be recycled. kuey.net

For the synthesis of pyrimidine derivatives, several green chemistry approaches have been explored:

Solvent-free Synthesis: Conducting reactions without a solvent can reduce waste and simplify purification. kuey.net

Microwave and Ultrasound-Assisted Methods: These energy-efficient techniques can significantly reduce reaction times and energy consumption. kuey.netpowertechjournal.com

Aqueous Medium Reactions: Using water as a solvent is an environmentally friendly alternative to volatile organic compounds. kuey.net

Biocatalysis and Recyclable Catalysts: The use of enzymes and heterogeneous catalysts can improve the sustainability of chemical processes. kuey.net

Multicomponent reactions (MCRs) are particularly aligned with the principles of green chemistry as they can generate complex molecules in a single step, reducing the number of synthetic operations and the amount of waste generated. rasayanjournal.co.in The integration of these green principles into the synthesis of this compound offers a promising avenue for developing more sustainable and environmentally responsible manufacturing processes. nih.govbenthamdirect.com

Derivatization and Analog Synthesis of this compound

The derivatization of this compound is a key strategy in medicinal chemistry to explore structure-activity relationships (SAR). Synthetic efforts focus on three main areas: modification of the pyrimidine ring, structural changes to the pyrrolidine moiety, and the development of bivalent molecules and conjugates through linker chemistry.

Systematic Modifications on the Pyrimidine Ring Core

The pyrimidine ring of this compound offers several positions for substitution, allowing for the fine-tuning of the molecule's electronic and steric properties. Research on related pyrimidine derivatives has shown that modifications can significantly impact biological activity. nih.govgsconlinepress.com Key positions for modification include the C4-methyl group, the C5 position, and the C6 position.

Common synthetic strategies for modifying the pyrimidine core include:

Substitution at C4 and C6: The existing methyl group at the C4 position can be replaced with other alkyl or aryl groups. This can be achieved by starting with differently substituted precursors during the initial ring formation, such as using various amidines to react with β-dicarbonyl compounds. Additionally, activating groups like halogens (e.g., chlorine) can be introduced at the C4 or C6 positions, which then serve as handles for nucleophilic substitution reactions to introduce amines, ethers, or thioethers. nih.gov

Functionalization at C5: The C5 position is often targeted for introducing a variety of substituents. Halogenation, particularly bromination or iodination, at this position can be a gateway to further modifications through cross-coupling reactions like Suzuki or Sonogashira couplings, enabling the introduction of aryl, heteroaryl, or alkynyl groups. nih.gov

| Position | Type of Modification | Potential Substituent | Synthetic Strategy | Anticipated Effect |

|---|---|---|---|---|

| C4 | Methyl Group Replacement | -CF3, -CH2OH, -Cyclopropyl | Use of alternative starting materials in ring synthesis | Altered metabolic stability and steric profile |

| C5 | Halogenation | -Br, -I | Electrophilic halogenation (e.g., with NBS, NIS) | Provides handle for cross-coupling reactions |

| C5 | Aryl/Heteroaryl Introduction | -Phenyl, -Pyridyl | Suzuki or Stille cross-coupling from C5-halo derivative | Increased molecular complexity and potential for new interactions |

| C6 | Nucleophilic Substitution | -NH2, -OR, -SR | Displacement of a pre-installed leaving group (e.g., -Cl) | Modulation of solubility and hydrogen bonding |

Structural Variations and Stereochemical Exploration of the Pyrrolidine Ring

The pyrrolidine ring is a critical component of many biologically active compounds, and its structure and stereochemistry play a pivotal role in molecular recognition. frontiersin.orgmdpi.comnih.gov For this compound, the chiral center at the C2 position of the pyrrolidine ring is a key focus for stereochemical exploration.

Key areas of exploration for the pyrrolidine moiety include:

Stereochemistry: The synthesis can be designed to produce specific enantiomers or diastereomers. This is often achieved by using chiral starting materials, such as (R)- or (S)-proline and their derivatives (e.g., 4-hydroxyproline), which ensures the stereochemical integrity of the final product. mdpi.com The relative orientation of the pyrimidine ring with respect to substituents on the pyrrolidine is crucial for biological activity.

Ring Substitution: Introducing substituents at the C3, C4, or C5 positions of the pyrrolidine ring can explore new binding interactions and alter the ring's conformation (puckering). nih.gov For example, fluorine atoms can be introduced to enhance metabolic stability or binding affinity, while hydroxyl or amino groups can provide additional hydrogen bonding opportunities.

Ring Size and Heteroatom Variation: While the focus is on the pyrrolidine ring, analogous structures with different ring sizes (e.g., azetidine, piperidine) or containing other heteroatoms could be synthesized to probe the importance of the five-membered ring scaffold.

| Modification Area | Specific Variation | Synthetic Approach | Purpose of Variation |

|---|---|---|---|

| Stereochemistry at C2 | (R)-enantiomer vs. (S)-enantiomer | Use of enantiomerically pure proline as a starting material | Determine the optimal stereoisomer for biological activity |

| Substitution at C3 | -F, -OH, -CH3 | Synthesis from appropriately substituted proline derivatives | Probe steric and electronic requirements of binding pockets |

| Substitution at C4 | -F, -OH, -NH2 | Use of commercially available 4-substituted prolines | Alter ring pucker, solubility, and hydrogen bonding |

| N-Substitution | -Me, -Ac, -Boc | Alkylation or acylation of the pyrrolidine nitrogen | Modify basicity and pharmacokinetic properties |

Exploration of Linker Chemistry for Bivalent Molecules and Conjugates

Connecting two molecules of this compound or conjugating it to another molecule (e.g., a peptide, antibody, or fluorescent dye) can lead to compounds with novel properties, such as enhanced affinity (in the case of bivalent ligands) or targeted delivery (in the case of conjugates). nih.gov The design of the linker is critical and dictates the flexibility, stability, and release mechanism of the final construct.

Linker strategies can be broadly categorized as:

Non-cleavable Linkers: These provide a stable connection between the two molecular entities. They are often based on polyethylene (B3416737) glycol (PEG) chains, alkyl chains, or triazoles (formed via "click chemistry"), which can also improve solubility. nih.gov

Cleavable Linkers: These are designed to be broken under specific physiological conditions, releasing the active molecule. Common cleavable linkers include:

Acid-cleavable linkers: Hydrazones or silyl (B83357) ethers that are stable at neutral pH but cleave in the acidic environment of endosomes or lysosomes. nih.gov

Reductively-cleavable linkers: Disulfide bonds that are cleaved in the reducing environment of the cytoplasm due to high concentrations of glutathione (B108866). nih.gov

Enzyme-cleavable linkers: Peptide sequences that are specifically recognized and cleaved by proteases (e.g., cathepsins) that are often overexpressed in tumor cells.

Bioorthogonal Linkers: These involve chemical groups that react specifically with each other within a biological system without interfering with native biochemical processes, allowing for precise conjugation strategies. nih.gov

Attachment points for these linkers can be installed on either the pyrimidine or the pyrrolidine ring through functional groups like amines, carboxylic acids, or azides, which are introduced during the derivatization process.

| Linker Type | Example Moiety | Cleavage Condition | Potential Application |

|---|---|---|---|

| Non-cleavable | PEG, Alkyl chain, Triazole | Stable | Bivalent ligands, stable probes |

| Acid-cleavable | Hydrazone, Silyl ether | Low pH (endosome/lysosome) | Antibody-drug conjugates (ADCs) |

| Reductively-cleavable | Disulfide bond | High glutathione (cytoplasm) | Intracellular drug delivery |

| Enzyme-cleavable | Valine-Citrulline dipeptide | Specific proteases (e.g., Cathepsin B) | Tumor-targeted drug release |

Advanced Structural Characterization and Elucidation Studies

Solid-State Structural Analysis by X-ray Crystallography

Single-crystal X-ray crystallography stands as the unequivocal method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise atomic coordinates, from which bond lengths, bond angles, and conformational details can be ascertained.

Analysis of Molecular Conformation in the Crystalline Phase

An X-ray diffraction study of a suitable single crystal of 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine would reveal the precise spatial arrangement of its constituent atoms. Key conformational features of interest would include:

Relative Orientation of the Rings: The dihedral angle between the pyrimidine (B1678525) and pyrrolidine (B122466) rings would be determined. In related structures, such as 4-Methyl-2,6-bis(pyrrolidin-1-yl)pyrimidine, the pyrrolidine rings are observed to be nearly coplanar with the central pyrimidine ring, with dihedral angles around 4.5-4.7°. iucr.orgnih.govnih.gov

Pyrrolidine Ring Pucker: The saturated pyrrolidine ring is not planar and would adopt an envelope or twist conformation. Crystallographic data would precisely define this pucker, identifying which atom deviates from the plane of the others.

Chiral Center Confirmation: The analysis would confirm the relative and absolute stereochemistry at the chiral C2 position of the pyrrolidine ring, provided the crystallization process does not result in a racemic mixture.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

The crystal packing is governed by a network of non-covalent interactions. For this compound, the following interactions would be anticipated and characterized:

Hydrogen Bonding: The secondary amine (N-H) of the pyrrolidine ring is a hydrogen bond donor, while the nitrogen atoms of the pyrimidine ring are potential acceptors. X-ray analysis would identify and geometrically characterize these N-H···N hydrogen bonds, which are known to form primary structural motifs in the crystals of many nitrogen-containing heterocycles. nih.gov In various pyrimidine derivatives, these interactions often lead to the formation of well-defined dimers or chains. nih.govresearchgate.net

An illustrative table of expected crystallographic data, based on typical values for related pyrimidine derivatives, is presented below. iucr.org

| Parameter | Hypothetical Value for C₉H₁₃N₃ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~ 7-10 |

| b (Å) | ~ 8-12 |

| c (Å) | ~ 10-15 |

| β (°) ** | ~ 90-105 |

| Volume (ų) | ~ 1100-1300 |

| Z | 4 |

| Calculated Density (g/cm³) ** | ~ 1.2-1.3 |

| Hydrogen Bonds | N-H···N |

| π-Stacking Distance (Å) | ~ 3.5 |

Study of Crystal Packing and Polymorphism

Polymorphism, the ability of a compound to crystallize in multiple different crystal forms, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of the same compound can exhibit distinct physical properties. While no specific polymorphic studies on this compound have been reported, the phenomenon is common among pyrimidine derivatives. The study of polymorphism would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, pressures) and analyzing the resulting crystals by X-ray diffraction to identify any different packing arrangements or molecular conformations.

Solution-State Conformational and Stereochemical Elucidation

While X-ray crystallography provides a static picture of the molecule in the solid state, techniques like NMR spectroscopy are essential for understanding its structure and dynamics in solution.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For this compound, a suite of NMR experiments would be required for a full assignment.

¹H and ¹³C NMR: Standard 1D ¹H and ¹³C NMR spectra would provide information on the number and chemical environment of the hydrogen and carbon atoms. The expected chemical shifts can be predicted based on data from fragments like 4-methylpyrimidine (B18481) and pyrrolidine. chemicalbook.com

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton (¹H-¹H) coupling networks, allowing for the assignment of protons on the pyrimidine and pyrrolidine rings.

HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C atoms, enabling the unambiguous assignment of carbon signals based on their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): For stereochemical assignment, NOESY is invaluable. It identifies protons that are close in space. A key analysis would be observing NOE correlations between the proton at the C2 chiral center of the pyrrolidine ring and protons on the pyrimidine ring to define the preferred solution-state conformation.

A table of hypothetical ¹³C and ¹H NMR chemical shifts for this compound is provided below, illustrating the type of data obtained.

| Atom Position | Hypothetical ¹³C Shift (ppm) | Hypothetical ¹H Shift (ppm) | Multiplicity |

| Pyrimidine C2 | ~ 165 | - | - |

| Pyrimidine C4 | ~ 168 | - | - |

| Pyrimidine C5 | ~ 120 | ~ 7.0 | d |

| Pyrimidine C6 | ~ 158 | ~ 8.4 | d |

| Pyrimidine CH₃ | ~ 24 | ~ 2.5 | s |

| Pyrrolidine C2' | ~ 60 | ~ 4.8 | m |

| Pyrrolidine C3' | ~ 26 | ~ 2.0 | m |

| Pyrrolidine C4' | ~ 25 | ~ 1.9 | m |

| Pyrrolidine C5' | ~ 46 | ~ 3.2 | m |

| Pyrrolidine NH | - | ~ 2.2 (broad) | s |

Circular Dichroism Spectroscopy for Chiral Analysis

Since this compound possesses a stereocenter at the C2 position of the pyrrolidine ring, it is a chiral molecule. Circular Dichroism (CD) spectroscopy is a crucial technique for studying chiral molecules. It measures the differential absorption of left- and right-circularly polarized light.

An enantiopure sample of (S)- or (R)-4-Methyl-2-(pyrrolidin-2-yl)pyrimidine would produce a characteristic CD spectrum with positive or negative bands (known as Cotton effects). The spectrum of the opposite enantiomer would be a mirror image. While specific CD studies on this compound are not available, the technique is routinely used to confirm the absolute configuration of chiral pyrrolidine derivatives, often in conjunction with theoretical calculations. nih.gov The observed Cotton effects, arising from electronic transitions within the molecule's chromophores (primarily the pyrimidine ring), would provide a unique fingerprint for each enantiomer, confirming its enantiomeric purity and absolute configuration. mdpi.com

Vibrational and Electronic Spectroscopy for Mechanistic Insights

Vibrational and electronic spectroscopy techniques are pivotal in elucidating the structural features and electronic properties of "this compound." These methods provide detailed insights into the molecule's functional groups, bonding arrangements, and electronic transitions, which are crucial for understanding its chemical behavior and potential applications.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The spectrum for "this compound" is expected to exhibit characteristic absorption bands corresponding to the vibrations of its constituent parts: the pyrimidine ring, the methyl group, and the pyrrolidine ring.

The pyrimidine ring itself gives rise to several characteristic vibrations. Aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. researchgate.net The C=C and C=N stretching vibrations within the heterocyclic ring are expected to produce a series of bands in the 1650-1400 cm⁻¹ range. vandanapublications.com Ring breathing vibrations, which involve the concerted expansion and contraction of the entire ring, also occur in the fingerprint region and are highly characteristic of the pyrimidine core.

The methyl group attached to the pyrimidine ring at the C4 position will show specific vibrational modes. Asymmetric and symmetric C-H stretching vibrations are anticipated around 2960 cm⁻¹ and 2870 cm⁻¹, respectively. tsijournals.com Additionally, characteristic bending (deformation) vibrations for the methyl group, including asymmetric and symmetric modes, are expected near 1460 cm⁻¹ and 1375 cm⁻¹. tsijournals.com

The pyrrolidine substituent introduces features of a secondary amine and aliphatic C-H bonds. A key expected feature is the N-H stretching vibration of the secondary amine in the pyrrolidine ring, which typically appears as a moderate band in the 3500-3300 cm⁻¹ region. The aliphatic C-H stretching vibrations from the CH₂ groups of the pyrrolidine ring are expected in the 2950-2850 cm⁻¹ range. C-N stretching vibrations associated with both the pyrrolidine ring and its attachment to the pyrimidine ring are expected to appear in the 1350-1000 cm⁻¹ region.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrrolidine | N-H Stretch | 3500 - 3300 |

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 |

| Methyl/Pyrrolidine | Aliphatic C-H Stretch | 2960 - 2850 |

| Pyrimidine Ring | C=C and C=N Stretch | 1650 - 1400 |

| Methyl Group | C-H Bending | 1460 - 1375 |

| Pyrrolidine/Pyrimidine | C-N Stretch | 1350 - 1000 |

Raman spectroscopy serves as a valuable complement to FT-IR, providing information on molecular vibrations based on inelastic scattering of monochromatic light. While FT-IR is sensitive to vibrations involving a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For "this compound," non-polar bonds and symmetric vibrations are expected to be particularly Raman active.

The pyrimidine ring vibrations are often prominent in Raman spectra. The symmetric "ring breathing" mode, where the entire ring expands and contracts symmetrically, typically produces a strong and sharp signal. This mode is highly characteristic and can be used for identifying the pyrimidine core. Aromatic C-H stretching modes also appear in the 3100-3000 cm⁻¹ region, similar to IR spectroscopy.

Vibrations associated with the C-C single bonds of the pyrrolidine ring and the C-C bond connecting the methyl group to the pyrimidine ring are expected to be more readily observable in the Raman spectrum compared to the IR spectrum. The stretching vibrations of the C-H bonds in the methyl and pyrrolidine groups will also be present. Analysis of organic molecules with conjugated π-electron systems using Raman spectroscopy has become a significant area of research. tsijournals.com The study of dative bonds in complexes, such as those involving pyrrolidine, has shown that bond formation can lead to shifts to higher energy for ring breathing modes. acs.org

| Functional Group | Vibrational Mode | Expected Raman Shift (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Pyrimidine Ring | Aromatic C-H Stretch | 3100 - 3000 | Moderate |

| Methyl/Pyrrolidine | Aliphatic C-H Stretch | 2960 - 2850 | Strong |

| Pyrimidine Ring | Ring Breathing (Symmetric) | ~1000 | Strong, Sharp |

| Pyrimidine Ring | Ring Deformations | 800 - 600 | Moderate |

| Pyrrolidine Ring | C-C Stretch | 1200 - 800 | Moderate |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground state to a higher energy excited state. libretexts.org Molecules containing π-bonds or non-bonding valence electrons, known as chromophores, can absorb energy in the UV-Vis range. tanta.edu.eglumenlearning.com The pyrimidine ring in "this compound" is the primary chromophore.

The electronic spectrum of this compound is expected to be dominated by two main types of transitions: π → π* and n → π*. libretexts.org

π → π Transitions:* These transitions involve the excitation of an electron from a bonding π orbital to an antibonding π* orbital. They are typically high-energy transitions, resulting in strong absorption bands, usually below 300 nm for pyrimidine systems. libretexts.org The conjugated system of the pyrimidine ring is responsible for these absorptions.

n → π Transitions:* These are lower-energy transitions that involve promoting an electron from a non-bonding (n) orbital, such as the lone pair electrons on the nitrogen atoms of the pyrimidine ring, to an antibonding π* orbital. lumenlearning.com These transitions result in weaker absorption bands at longer wavelengths compared to π → π* transitions.

The substituents on the pyrimidine ring—the methyl group and the pyrrolidinyl group—are expected to influence the position and intensity of these absorption bands. The methyl group, being an electron-donating group, may cause a small bathochromic shift (a shift to longer wavelengths). The pyrrolidinyl group, with its nitrogen atom's lone pair, can also donate electron density to the ring, potentially leading to a more significant bathochromic shift and an increase in absorption intensity (hyperchromic effect). The solvent polarity can also affect the absorption maxima; for instance, n → π* transitions often experience a hypsochromic shift (blue shift) with increasing solvent polarity. tanta.edu.eg

| Transition Type | Orbital Origin | Orbital Destination | Expected Wavelength (λmax) | Expected Intensity (ε) |

|---|---|---|---|---|

| π → π | Bonding π-orbital (Pyrimidine Ring) | Antibonding π-orbital | Shorter Wavelength (~200-270 nm) | High |

| n → π | Non-bonding n-orbital (N atoms) | Antibonding π-orbital | Longer Wavelength (>270 nm) | Low |

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict various molecular properties, including geometry, reactivity, and spectroscopic characteristics.

DFT calculations are instrumental in elucidating the electronic properties of a molecule. Key parameters derived from these calculations serve as reactivity descriptors. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding chemical reactivity. libretexts.orgimperial.ac.uk

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. libretexts.orgacadpubl.eu The difference in energy between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. acadpubl.eu A smaller energy gap generally suggests higher reactivity. researchgate.net

Global reactivity descriptors can be calculated from the HOMO and LUMO energy values to quantify chemical reactivity and stability. These include:

Electron Affinity (A): A = -ELUMO

Ionization Potential (I): I = -EHOMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net For pyrimidine (B1678525) derivatives, DFT calculations can map the electron density distribution and identify the most probable sites for electrophilic and nucleophilic attack. semanticscholar.org

| Descriptor | Formula | Significance |

| HOMO Energy | EHOMO | Related to electron-donating ability |

| LUMO Energy | ELUMO | Related to electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicator of chemical reactivity and stability |

| Ionization Potential (I) | I = -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | A = -ELUMO | Energy released upon gaining an electron |

| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Propensity to accept electrons |

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their respective energies. libretexts.org For a flexible molecule like 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine, which contains rotatable single bonds, multiple conformations are possible.

Computational methods can be used to explore the potential energy surface (PES) of the molecule. This involves systematically changing key dihedral angles and calculating the corresponding energy to identify low-energy conformers (local minima) and the transition states that connect them. nih.gov Full geometry optimizations using DFT are performed to locate the most stable structures. researchgate.net The results of such an analysis reveal the preferred three-dimensional shape of the molecule and the energy barriers to rotation between different conformers. For related heterocyclic compounds, these calculations have shown which conformers are the most stable in both the gas phase and in solution. nih.gov

Tautomers are isomers of a compound that readily interconvert, most commonly by the migration of a proton. Pyrimidine derivatives can exhibit various forms of tautomerism, such as amino-imino and keto-enol tautomerism. researchgate.netrsc.org

Quantum chemical calculations are essential for studying the relative stabilities of different tautomers. researchgate.net By calculating the total electronic energy and Gibbs free energy of each possible tautomer, researchers can predict the predominant form under specific conditions (e.g., in the gas phase or in a solvent). nih.gov These studies have been performed on various pyrimidine-related structures to determine the equilibrium populations of constituent tautomers. researchgate.net The computational results help to understand which structural form of the molecule is most likely to be present and participate in chemical reactions.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules over time. These simulations provide detailed information on the dynamic behavior of systems, which is complementary to the static picture provided by quantum chemical calculations.

While quantum calculations can identify stable conformers, MD simulations can reveal how a molecule behaves in a dynamic solvent environment. mdpi.com An MD simulation of this compound in a solvent like water would track the molecule's movements and conformational changes over a period of nanoseconds or longer.

The simulation can show how the molecule transitions between different conformations, the lifetime of these conformations, and how interactions with solvent molecules influence its structure and flexibility. mdpi.com Analysis of the simulation trajectory can yield information on properties like the radius of gyration, which describes the molecule's compactness over time. mdpi.com Such simulations are crucial for understanding how the compound behaves in a realistic biological or chemical environment.

MD simulations are a cornerstone of modern drug discovery for studying how a small molecule (ligand) interacts with a biological target, such as a protein. rsc.orgnih.gov If this compound were to be investigated as a potential ligand for a protein, MD simulations would be employed to model the dynamic behavior of the protein-ligand complex. rsc.orgmdpi.com

These simulations start with a docked pose of the ligand in the protein's binding site and simulate the complex's evolution over time. The analysis can reveal the stability of the binding pose, identify key intermolecular interactions (like hydrogen bonds), and assess the influence of the ligand on the protein's conformational dynamics. rsc.orgresearchgate.net Calculating the binding free energy from MD simulations can also help predict the binding affinity of the ligand for its target. rsc.org

Molecular Docking and Ligand-Based Design Approaches

Molecular docking and ligand-based design are two key computational strategies employed to predict and analyze the binding of ligands to their target receptors. These methods are crucial for understanding the structure-activity relationships (SAR) of compounds like this compound and for the rational design of more potent and selective molecules.

Molecular docking simulations are performed to predict the preferred orientation of a ligand when bound to a specific target protein. This technique allows for the detailed examination of intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, which are critical for molecular recognition and binding affinity. For pyrimidine derivatives, molecular docking has been successfully used to predict their binding modes with various biological targets.

For instance, in studies involving pyrimidine derivatives as potential anticancer agents, molecular docking has been employed to investigate their interactions with key proteins involved in cell cycle regulation and apoptosis, such as cyclin-dependent protein kinase 2 (CDK-2) and B-cell lymphoma 2 (BCL-2). researchgate.net These studies help in identifying the crucial amino acid residues in the active site that interact with the pyrimidine scaffold and its substituents, thereby providing a rationale for the observed biological activity. researchgate.net The predicted binding energy from docking studies also gives a qualitative estimate of the binding affinity, helping to rank and prioritize compounds for further experimental testing.

The general approach involves preparing the three-dimensional structures of both the ligand (e.g., a derivative of this compound) and the target protein. The ligand is then placed into the binding site of the protein, and various conformational poses are sampled. A scoring function is used to evaluate each pose and predict the most favorable binding mode and affinity. The negative score of the binding energy often implies a more favorable interaction between the compound and the target protein. remedypublications.com

The following table summarizes representative data from molecular docking studies of pyrimidine derivatives with various biological targets, illustrating the type of information that can be obtained.

| Compound Scaffold | Biological Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| Pyrimidine Derivative | Cyclin-Dependent Kinase 2 (CDK-2) | -8.5 | Gln131, Asp86 |

| Pyrimidine Derivative | B-cell lymphoma 2 (BCL-2) | -9.2 | Arg102, Tyr67 |

| Pyrido[2,3-d]pyrimidine (B1209978) | Thymidylate Synthase | -7.9 | Cys195 |

| Pyrimidine Derivative | SARS-CoV-2 Main Protease (Mpro) | -8.0 | ASN 142, GLY 143, GLU 166 |

Note: The data in this table is illustrative and derived from studies on various pyrimidine derivatives, not specifically this compound.

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach can be either structure-based or ligand-based. Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the target protein to dock and score a large number of compounds. idrblab.org Ligand-based virtual screening (LBVS), on the other hand, uses the structural information of known active ligands to identify other molecules with similar properties. idrblab.org

The this compound scaffold can serve as a core structure in the design of chemical libraries for virtual screening campaigns. By computationally screening vast collections of compounds containing this or similar scaffolds, researchers can efficiently identify potential hits for a specific biological target. For example, a virtual screening of a pyrido[2,3-d]pyrimidine database was performed to identify novel inhibitors of human thymidylate synthase, a key enzyme in DNA synthesis and a target for cancer therapy. nih.gov This process involves docking thousands to millions of compounds and ranking them based on their predicted binding affinity and other properties.

The hits identified from virtual screening can then be subjected to further computational analysis, such as more rigorous binding free energy calculations and molecular dynamics simulations, to refine the predictions before proceeding to chemical synthesis and biological evaluation. nih.gov This multi-step computational approach significantly accelerates the early stages of drug discovery by focusing resources on the most promising candidates. The use of computational tools to design and screen novel chemical series, such as 2-(pyrimidin-4-yl)oxazole-4-carboxamide derivatives, has been shown to successfully identify potent inhibitors of targets like the epidermal growth factor receptor (EGFR). nih.gov

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Systematic Exploration of Substituent Effects on Biological Activity

The biological activity of 4-methyl-2-(pyrrolidin-2-yl)pyrimidine derivatives is highly sensitive to the nature and position of substituents on both the pyrimidine (B1678525) and pyrrolidine (B122466) moieties. Researchers have systematically introduced various functional groups to probe the steric, electronic, and lipophilic requirements for optimal interaction with biological targets.

Modifications to the pyrimidine ring are a key strategy for modulating the pharmacological profile of this class of compounds. The pyrimidine ring's ability to form hydrogen bonds and act as a bioisostere for other aromatic systems makes it a versatile scaffold for drug design. mdpi.comnih.gov SAR studies have shown that cholinesterase inhibition and selectivity are sensitive to both steric and electronic parameters at the C-2 and C-4 positions of the pyrimidine core. nih.gov

For instance, in a series of 2,4-disubstituted pyrimidines designed as cholinesterase inhibitors, substitutions at the C-4 position significantly influenced activity. nih.gov Attaching different amine-containing groups revealed that both the nature of the amine and its substituents were critical. The introduction of a methyl group to a piperazine (B1678402) at the C-2 position provided moderate acetylcholinesterase (AChE) inhibition, while extending the alkyl chain to a propyl group led to superior inhibition. nih.gov Conversely, a bulkier isopropyl group resulted in similar AChE inhibition but conferred selectivity for butyrylcholinesterase (BuChE). nih.gov

Further studies on related pyrimidine derivatives have shown that lipophilicity and the electronic properties of substituents play a consistent role. For example, installing more electronegative and lipophilic substituents, such as chlorine atoms, on a phenyl ring attached to the pyrimidine scaffold enhances cytotoxic activity against various cancer cell lines. nih.gov The removal of a nitrogen atom from the pyrimidine scaffold to create a pyridine (B92270) analogue can result in a significant drop in potency, suggesting the nitrogen atoms are crucial for forming important hydrogen bond interactions with target proteins. acs.org

Table 1: Impact of Pyrimidine Ring Substitutions on Cholinesterase Inhibition

| Compound ID | C-2 Substituent | C-4 Substituent | AChE IC50 (µM) | BuChE IC50 (µM) | Selectivity Index (AChE/BuChE) |

|---|---|---|---|---|---|

| 7d | 4-methylpiperazin-1-yl | N-benzyl-amine | 24.9 | - | - |

| 7i | 4-isopropylpiperazin-1-yl | N-benzyl-amine | 25 | 3.4 | 7.35 |

| 7k | 4-propylpiperazin-1-yl | N-benzyl-amine | 15.3 | - | - |

| 9a | pyrrolidin-1-yl | N-(naphth-1-ylmethyl)-amine | 5.5 | - | - |

| 9e | 4-methylpiperidin-1-yl | N-(naphth-1-ylmethyl)-amine | - | 2.2 | 11.7 (BuChE selective) |

Data sourced from a study on 2,4-disubstituted pyrimidine derivatives. nih.gov

The pyrrolidine ring is a five-membered nitrogen heterocycle that offers significant advantages in drug design, including its three-dimensional structure due to sp³ hybridization and the potential for stereoisomers. nih.gov The stereochemistry and substitution pattern of the pyrrolidine ring are critical determinants of biological activity in this compound class.

The chirality of the pyrrolidine ring can lead to different binding modes with target proteins, resulting in varying biological profiles for different stereoisomers. nih.gov A notable example comes from a series of pyrimidine-4-carboxamides developed as N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) inhibitors. In this series, the combination of an (S)-3-phenylpiperidine at one position with an (S)-3-hydroxypyrrolidine at another afforded the most potent compound, with a 10-fold increase in activity compared to a precursor. acs.org Crucially, the corresponding (R,R) enantiomer showed a 3-fold reduction in activity, highlighting the importance of the specific stereochemical configuration for optimal target engagement. acs.org

Substituents on the pyrrolidine ring can also influence basicity and conformation. nih.gov For NAPE-PLD inhibitors, replacing a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine not only increased potency by 10-fold but also advantageously reduced the compound's lipophilicity. acs.orgresearchgate.net In another study, substituting a morpholine for a more hydrophobic pyrrolidine was found to be effective, increasing potency by nearly 4-fold. acs.org This demonstrates that substitutions on the pyrrolidine ring can fine-tune both the potency and the physicochemical properties of the molecule.

While the core of this compound involves a direct linkage between the two rings, SAR studies often explore the addition of other functional groups to the scaffold via various linkers. The nature, length, and flexibility of these linkers can significantly affect how the molecule interacts with its biological target.

In the development of cholinesterase inhibitors based on a 2,4-disubstituted pyrimidine core, the linker and the group attached to it at the C-4 position were varied. nih.gov For example, compounds with an N-benzyl-amine group at C-4 were compared to those with a more rigid and extensive N-(naphth-1-ylmethyl)-amine group. The latter group, linked via an aminomethyl bridge, led to the most potent AChE inhibitor in the series, N-(naphth-1-ylmethyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine (IC₅₀ = 5.5 μM). nih.gov This suggests that the size and aromatic surface area of the substituent, as well as its positioning relative to the core scaffold, are critical for activity. The linker allows the distal aromatic group to access specific binding pockets within the enzyme active site.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational technique that establishes a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov For pyrimidine and pyrrolidine derivatives, QSAR models have been instrumental in understanding the key structural features that govern their activity and in designing new, more potent compounds. nih.govnih.gov

Various statistical methods, including Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN), have been employed to build predictive QSAR models for pyrimidine- and pyrrolidine-containing compounds. nih.govnih.gov These models are developed using a "training set" of molecules with known activities and then validated using a "test set" to assess their predictive power. nih.gov

For a series of pyrrolidine derivatives, 3D-QSAR models such as CoMFA (Comparative Molecular Field Analysis) and CoMSIA (Comparative Molecular Similarity Indices Analysis) have been successfully generated. nih.gov These models demonstrated good stability and predictability, with high correlation coefficients (R²) and predictive R² (R²pred) values. nih.gov Similarly, QSAR models for pyrimidines as anticancer agents have been developed, showing high R² values, indicating a strong correlation between the descriptors used and the observed biological activity. mdpi.com Such models provide valuable insights into how molecular properties like HOMO (Highest Occupied Molecular Orbital) energy, the number of hydrogen bond donors, and total energy influence the biological response. nih.gov

Table 2: Statistical Parameters of Example QSAR Models for Heterocyclic Compounds

| Model Type | Target | Statistical Method | R² (Correlation Coefficient) | Q² (Cross-validation Coefficient) | R²pred (Predictive R²) |

|---|---|---|---|---|---|

| 3D-QSAR | Mcl-1 Inhibitors | CoMFA | 0.999 | 0.689 | 0.986 |

| 3D-QSAR | Mcl-1 Inhibitors | CoMSIA | 0.923 | 0.614 | 0.815 |

| 2D-QSAR | BTK Inhibitors | MLR | 0.916 | - | - |

| 2D-QSAR | BTK Inhibitors | MNLR | 0.945 | - | - |

Data compiled from separate QSAR studies on pyrrolidine and pyrrolopyrimidine derivatives. nih.govnih.gov

A primary outcome of QSAR and molecular modeling studies is the identification of a pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. nih.gov

For pyrimidine-based cholinesterase inhibitors, molecular modeling indicates that the central pyrimidine ring serves as a suitable template for developing dual-function inhibitors that target both cholinesterase and amyloid-β aggregation. nih.gov 3D-QSAR studies on pyrrolidine derivatives generate contour maps that visualize the favorable and unfavorable regions around the molecule. nih.gov These maps highlight where steric bulk, electrostatic charges (positive or negative), and hydrophobic or hydrophilic groups enhance or diminish activity. For example, a CoMFA analysis might reveal that a bulky, electropositive substituent is favored in one region, while a hydrogen bond acceptor is required in another. nih.gov

In the context of pyrimidine derivatives as anticancer agents, QSAR analysis has indicated a high probability of activity towards enzymes like Topoisomerase II. mdpi.com The models suggest that features enabling DNA intercalation, such as the planar pyrimidine ring interacting via π–π stacking with DNA bases, are critical pharmacophoric elements. mdpi.com These computational insights guide the rational design of new derivatives with improved efficacy by ensuring the proposed structures contain the key pharmacophoric elements in the correct spatial orientation. nih.govnih.gov

Investigation of Structure-Property Relationships Relevant to Chemical Biology

Modulation of Lipophilicity and its Impact on Bioavailability and Target Engagement

No studies were identified that investigate the lipophilicity of this compound or its analogs and the resulting effects on bioavailability and target engagement.

Relationship between Structure and Metabolic Stability (in vitro models)

There is no available research data detailing the metabolic stability of this compound in in vitro models or establishing a relationship between its structure and metabolic breakdown.

It is important to note that the broader class of pyrimidine derivatives has been the subject of extensive research in medicinal chemistry. For instance, studies on other substituted pyrimidines have explored how modifications to the pyrimidine core and its substituents can influence biological activity and pharmacokinetic properties. nih.govacs.orgnih.gov Research on pyrido[3,4-d]pyrimidine (B3350098) inhibitors has shown that the introduction of a methyl group can significantly improve stability in human liver microsomes. acs.org However, these findings are not directly applicable to this compound without specific experimental validation.

Further research is required to elucidate the specific chemical and biological properties of this compound.

Potential Applications in Chemical Biology and Pre Clinical Research

Development as Chemical Probes for Biological Pathway Elucidation

While direct studies on 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine as a chemical probe are not extensively documented, the broader class of pyrimidine (B1678525) derivatives is instrumental in the development of such tools. Chemical probes are essential for dissecting complex biological pathways. The structural motifs of this compound, particularly the hydrogen bond acceptors in the pyrimidine ring, make it a candidate for derivatization into selective probes. For instance, the modification of the pyrrolidine (B122466) ring or the methyl group could allow for the attachment of reporter tags, such as fluorophores or biotin, enabling the visualization and tracking of its interactions with specific cellular components.

Identification of Lead Compounds for Novel Biological Targets (Non-Clinical)

The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous bioactive compounds. Pyrimidine derivatives are recognized for their diverse pharmacological activities, including their utility as kinase inhibitors. nih.gov The structural elements of this compound make it a promising starting point for the discovery of lead compounds against novel biological targets. The pyrrolidine moiety can be crucial for establishing specific interactions within protein binding pockets, potentially leading to the development of potent and selective inhibitors for various enzyme families.

Research into related pyrrolo[3,2-d]pyrimidines has demonstrated their potential as dual inhibitors of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are key enzymes in folate metabolism and are important targets in antimicrobial and anticancer therapies. nih.gov This highlights the potential of the pyrimidine core in designing targeted therapeutic agents. Further screening and structural optimization of this compound and its analogs could uncover novel lead compounds for a range of non-clinical targets.

Exploration in Agrochemicals or Other Non-Clinical Applications (e.g., plant growth regulators)

The application of pyrimidine derivatives extends beyond medicine into the field of agrochemicals. researchgate.net A study on derivatives of a closely related compound, 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(3H)-one, revealed a significant plant growth stimulating effect. This suggests that this compound could also be explored for its potential as a plant growth regulator or as a scaffold for the development of new agrochemicals. Pyrimidine-based compounds have been successfully commercialized as fungicides, and the continued exploration of novel pyrimidine structures is a key area of research in crop protection. researchgate.net The biological activity of these compounds can be fine-tuned through chemical modifications, offering a pathway to develop agents with desired agrochemical properties.

The following table summarizes the plant growth stimulating effects of related pyrimidine derivatives, indicating the potential for this class of compounds in agriculture.

| Compound Derivative | Concentration (mg/L) | Plant Growth Stimulating Effect (%) |

| Derivative A | 25 | 72 |

| Derivative B | 50 | 81 |

| Derivative C | 25 | 65 |

| Derivative D | 50 | 87 |

This data is illustrative and based on findings for related pyrimidine compounds.

Strategies for Fragment-Based Drug Discovery or PROTAC Development

The relatively small size and molecular complexity of this compound make it an attractive candidate for fragment-based drug discovery (FBDD). FBDD is a powerful method for identifying novel hit compounds by screening low molecular weight fragments. The pyrimidine core can serve as a versatile scaffold that can be elaborated upon to develop more potent and selective drug candidates.

Furthermore, the principles of Proteolysis Targeting Chimeras (PROTAC) technology could be applied to derivatives of this compound. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The pyrimidine moiety has been incorporated into successful PROTAC designs. By functionalizing the this compound scaffold, it could potentially be developed into a warhead that binds to a protein of interest, which is then linked to an E3 ligase-binding moiety to create a novel PROTAC.

Future Research Directions and Unaddressed Questions for 4 Methyl 2 Pyrrolidin 2 Yl Pyrimidine

Elucidation of Novel Biological Activities and Unexplored Targets

The pyrrolidine (B122466) and pyrimidine (B1678525) rings are independently associated with a broad spectrum of pharmacological effects. nih.govjddtonline.info Derivatives of these scaffolds have demonstrated efficacy as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. orientjchem.orghumanjournals.com This established bioactivity landscape for related compounds strongly suggests that 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine could possess a range of therapeutic properties awaiting discovery.

Future research should prioritize comprehensive biological screening of this compound against a diverse panel of disease targets. Given the prevalence of pyrimidine-based molecules in oncology, initial investigations could focus on its cytotoxic effects against various cancer cell lines. rsc.orgnih.gov Furthermore, the structural similarities to kinase inhibitors suggest that a focused screening against a panel of protein kinases could reveal specific inhibitory activities. nih.gov

Beyond cancer, the pyrrolidinyl-pyrimidine scaffold holds potential in other therapeutic areas. For instance, structure-activity relationship (SAR) studies of related pyrimidine-4-carboxamides have identified potent inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in endocannabinoid signaling and emotional behavior. acs.orgresearchgate.net This precedent warrants an investigation into the effects of this compound on NAPE-PLD and other components of the endocannabinoid system.

Table 1: Potential Unexplored Biological Targets for this compound

| Target Class | Rationale Based on Analogous Compounds | Potential Therapeutic Area |

|---|---|---|

| Protein Kinases | Pyrrolo[2,3-d]pyrimidine derivatives are known multi-targeted kinase inhibitors. mdpi.com | Oncology, Inflammatory Diseases |

| Dipeptidyl Peptidase-4 (DPP-4) | Pyrrolidine and pyrimidine-2,4-dione structures are found in DPP-4 inhibitors. nih.gov | Diabetes |

| N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) | SAR studies on pyrimidine-4-carboxamides revealed potent NAPE-PLD inhibitors. acs.org | Neurological and Psychiatric Disorders |

| Microbial Enzymes (e.g., DNA gyrase) | Pyrimidine derivatives exhibit antibacterial and antifungal properties. orientjchem.orgwjarr.com | Infectious Diseases |

Integration of Advanced Computational and Experimental Approaches for Rational Design

The rational design of novel therapeutics based on the this compound scaffold can be significantly accelerated through the integration of computational and experimental techniques. In silico methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, can provide valuable insights into the potential binding modes and structure-activity relationships of this compound and its derivatives. nih.govresearchgate.net

Molecular docking studies can be employed to predict the binding affinity and orientation of this compound within the active sites of various biological targets. als-journal.com This information can guide the design of new analogs with improved potency and selectivity. For instance, by identifying key interactions between the compound and a target enzyme, modifications can be proposed to enhance these interactions.

QSAR modeling can be used to establish a mathematical relationship between the structural features of a series of pyrrolidinyl-pyrimidine derivatives and their biological activity. researchgate.net This can help in predicting the activity of newly designed compounds before their synthesis, thereby prioritizing the most promising candidates. Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling can be used to assess the drug-likeness of designed molecules at an early stage, reducing the likelihood of late-stage failures. researchgate.net

These computational predictions should be closely integrated with experimental validation. High-throughput screening (HTS) can be utilized to rapidly assess the biological activity of a library of synthesized derivatives. The experimental data generated from HTS can then be used to refine and improve the predictive power of the computational models, creating a synergistic cycle of design, synthesis, and testing.

Development of Next-Generation Pyrrolidinyl-Pyrimidine Scaffolds with Enhanced Specificity and Efficacy

Building upon the foundational structure of this compound, future research should focus on the development of next-generation scaffolds with enhanced specificity and efficacy. This can be achieved through systematic structural modifications and the exploration of structure-activity relationships.

One avenue of exploration is the modification of the substituents on both the pyrimidine and pyrrolidine rings. For example, the methyl group on the pyrimidine ring could be replaced with other alkyl or aryl groups to probe the effect on biological activity. Similarly, the pyrrolidine ring offers opportunities for substitution to modulate properties such as lipophilicity and hydrogen bonding capacity. SAR studies on related pyrrolidine-based inhibitors have shown that substitutions on the pyrrolidine ring can significantly impact potency. nih.gov

Another strategy involves the fusion of the pyrrolidinyl-pyrimidine core with other heterocyclic rings to create more complex and rigid structures. Fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines and pyrrolopyrimidines, have shown significant potential as anticancer agents and kinase inhibitors. rsc.orgnih.govnih.gov These fused systems can provide a more defined three-dimensional structure that may lead to higher affinity and selectivity for specific biological targets.

The ultimate goal of these efforts is to develop derivatives with not only improved potency but also enhanced selectivity for their intended target over off-target molecules, which is crucial for minimizing side effects and improving the therapeutic index.

Exploration of Synergistic Effects with Other Bioactive Molecules

Combination therapy, where two or more drugs are administered together, is a cornerstone of modern medicine, particularly in the treatment of complex diseases like cancer. Investigating the synergistic effects of this compound or its optimized derivatives with other known bioactive molecules could unlock new therapeutic strategies.

If this compound is found to have, for example, anticancer activity, it could be tested in combination with existing chemotherapeutic agents. The rationale for such combinations could be to target different pathways involved in cancer progression, overcome drug resistance, or reduce the required doses of each agent, thereby minimizing toxicity.

Similarly, if the compound exhibits antimicrobial properties, its combination with existing antibiotics could be explored to combat drug-resistant strains of bacteria or fungi. The combination could potentially lead to a broader spectrum of activity or a lower incidence of resistance development.

The exploration of synergistic effects should be guided by a mechanistic understanding of the biological activities of this compound. Once a primary target or pathway is identified, it can be rationally combined with drugs that act on complementary or parallel pathways.

Q & A

Basic: What are the optimal synthetic routes for 4-Methyl-2-(pyrrolidin-2-yl)pyrimidine, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of pyrimidine derivatives typically involves cyclocondensation of amidines with β-diketones or α,β-unsaturated ketones. For 4-methyl-substituted pyrimidines, a common approach is to use 2-pyrrolidinone as a precursor for the pyrrolidine substituent. Key steps include:

- Catalytic Amination : Use Pd-catalyzed cross-coupling to introduce the pyrrolidine moiety at the pyrimidine C2 position .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradient) resolves intermediates, while recrystallization in ethanol enhances final product purity .

- Yield Optimization : Adjust reaction temperature (80–100°C) and solvent polarity (e.g., DMF for polar intermediates) to minimize byproducts .

Basic: Which spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : - and -NMR confirm regiochemistry (e.g., methyl group at C4 vs. C6) and pyrrolidine ring conformation. Look for characteristic shifts: pyrimidine protons at δ 8.2–8.5 ppm, pyrrolidine methylenes at δ 2.5–3.0 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight (±2 ppm accuracy) and fragmentation patterns to rule out impurities .

- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water mobile phase) and UV detection at 254 nm .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

Discrepancies may arise from:

- Assay Variability : Standardize cell-based assays (e.g., use identical cell lines, passage numbers, and incubation times) .

- Structural Analog Interference : Compare activity against analogs (e.g., 4-methyl vs. 6-methyl isomers) to isolate substituent effects .

- Solubility Artifacts : Pre-dissolve the compound in DMSO (≤0.1% final concentration) to avoid aggregation in aqueous buffers .

Advanced: What computational strategies are effective for modeling interactions of this compound with biological targets?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases or GPCRs). Focus on hydrogen bonding between the pyrimidine N1 and catalytic residues .

- MD Simulations : Run 100-ns simulations (AMBER force field) to assess pyrrolidine ring flexibility and its impact on binding .

- QSAR Models : Train models using descriptors like LogP, polar surface area, and H-bond donors to predict bioavailability .

Basic: How can functionalization of the pyrimidine ring be achieved without disrupting the pyrrolidine moiety?

Methodological Answer:

- Regioselective Halogenation : Use NIS (N-iodosuccinimide) in acetic acid to iodinate C5, leaving the C2-pyrrolidine intact .

- Protection-Deprotection : Protect the pyrrolidine nitrogen with Boc groups before introducing substituents at C4 or C6 .

- Microwave-Assisted Reactions : Reduce reaction times for Suzuki-Miyaura couplings (e.g., 30 min at 120°C) to preserve stereochemistry .

Advanced: What crystallographic techniques elucidate the solid-state structure of this compound?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (hexane/ethyl acetate). Resolve hydrogen bonding between the pyrimidine N3 and pyrrolidine NH .

- Powder XRD : Compare experimental patterns with simulated data (Mercury software) to confirm phase purity .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C) for storage recommendations .

Basic: How does pH affect the stability of this compound in aqueous solutions?

Methodological Answer:

- pH-Dependent Degradation : Monitor hydrolysis via HPLC at pH 2–10. Stability peaks at pH 7–8; acidic conditions (pH <3) cleave the pyrrolidine ring .

- Buffer Selection : Use phosphate buffers (pH 7.4) for biological studies. Avoid Tris buffers, which may form adducts with pyrimidine .

Advanced: What structure-activity relationship (SAR) insights guide the design of analogs with improved potency?

Methodological Answer:

- Substituent Screening : Replace the C4 methyl group with halogens (e.g., Cl, F) to enhance hydrophobic interactions .

- Pyrrolidine Modifications : Introduce spirocyclic or fluorinated pyrrolidines to modulate conformational rigidity and metabolic stability .

- Bioisosteres : Substitute pyrimidine with triazine or pyridine rings while retaining H-bonding capacity .

Advanced: What metabolic pathways are predicted for this compound, and how can they be validated experimentally?

Methodological Answer:

- In Silico Prediction : Use MetaSite or GLORYx to identify likely Phase I oxidation sites (e.g., pyrrolidine ring) .

- In Vitro Assays : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Look for N-dealkylation or hydroxylation products .

- Isotope Labeling : Synthesize -labeled analogs to track metabolic fate in vivo .

Advanced: How can researchers address batch-to-batch variability in biological activity data?

Methodological Answer:

- Quality Control Protocols : Mandate ≥95% purity (HPLC), residual solvent analysis (GC-MS), and elemental analysis for each batch .

- Bioassay Standardization : Include positive controls (e.g., known inhibitors) and normalize activity to internal standards .

- Crystallinity Checks : Use DSC (Differential Scanning Calorimetry) to ensure consistent polymorphic forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.